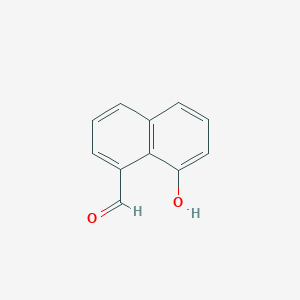

8-Hydroxy-1-naphthaldehyd

Übersicht

Beschreibung

8-Hydroxy-1-naphthaldehyde (8-Hydroxyquinoline-2-carboxaldehyde, 8-HQ) is a heterocyclic organic compound with a molecular formula of C11H7NO2. It is a yellowish powder with a melting point of 159-161°C. The compound is widely used in scientific research due to its unique properties and ability to interact with metal ions. In

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden und Sensoren

8-Hydroxy-1-naphthaldehyd weist starke Fluoreszenzeigenschaften auf. Forscher haben es aufgrund seiner chelatbildenden Fähigkeit als fluoreszierende Sonde zum Nachweis von Metallionen (wie Fe³⁺, Cu²⁺ und Zn²⁺) eingesetzt. Darüber hinaus dient es als Sensor zur Überwachung von Metallionen in biologischen Proben und Umweltmatrizen .

Arzneimittelmodifikation und pharmazeutische Chemie

Diese Verbindung wurde auf ihre pharmakologischen Aktivitäten untersucht. Sie zeigt vielversprechende Eigenschaften als Anti-Carbonat-Anhydrase-Mittel, antibakterielle Verbindung, hypoglykämisches Mittel, Diuretikum, Antithyreotikum und sogar als potentielles Antitumormittel . Forscher untersuchen seine Derivate für die Medikamentenentwicklung und -modifikation.

Optoelektronische Materialien

Die Modifikation von this compound-Derivaten ist entscheidend für die Synthese von funktionalisierten chemischen Bausteinen mit optoelektronischen Eigenschaften. Diese Verbindungen finden Anwendungen in Bereichen wie nichtlinearen optischen Materialien, Laserfarbstoffen und Brennstoffen .

Intramolekulare Protonenübertragung im angeregten Zustand (ESIPT)-Systeme

ESIPT-Phänomene wurden ausgiebig untersucht, und this compound-basierte Systeme spielen in diesem Bereich eine Rolle. Forscher untersuchen ihre Fluoreszenzspektroskopie-Eigenschaften, die die Entwicklung neuer Sensoren, nichtlinearer optischer Materialien und biochemischer Sonden lenken können .

Wirkmechanismus

Target of Action

Related compounds such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes have been studied for their anticancer properties . These complexes target multiple oncoproteins, indicating a multi-targeted approach to cancer therapy .

Mode of Action

Related compounds exhibit chemotherapeutic effects by generating reactive oxygen species (ros) and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .

Biochemical Pathways

Related compounds have been shown to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism . This suggests that 8-Hydroxy-1-naphthaldehyde may also influence similar pathways.

Result of Action

Related compounds have been shown to exhibit chemotherapeutic effects, including the generation of ros, cell cycle arrest, activation of apoptotic and autophagic pathways, and dna damage . These effects suggest potential anticancer activity.

Biochemische Analyse

Biochemical Properties

8-Hydroxy-1-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases, which are compounds formed by the reaction of an aldehyde with an amine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, potentially altering their activity. The nature of these interactions often involves coordination bonds between the metal ion and the functional groups of the enzyme or protein, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

8-Hydroxy-1-naphthaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with DNA, potentially leading to changes in gene expression. Additionally, its ability to form complexes with metal ions can influence cellular metabolism by altering the activity of metalloenzymes, which are enzymes that require metal ions for their activity .

Molecular Mechanism

The molecular mechanism of 8-Hydroxy-1-naphthaldehyde involves its ability to form Schiff bases and metal complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, the formation of a Schiff base with an enzyme’s active site can inhibit the enzyme’s activity by blocking substrate binding. Alternatively, the formation of a metal complex can activate an enzyme by stabilizing its active conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Hydroxy-1-naphthaldehyde can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen. This degradation can lead to changes in its biochemical activity, potentially reducing its effectiveness in long-term experiments .

Dosage Effects in Animal Models

The effects of 8-Hydroxy-1-naphthaldehyde in animal models vary with dosage. At low doses, it can have beneficial effects, such as enhancing the activity of certain enzymes. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. These toxic effects are likely due to the compound’s ability to form reactive oxygen species and its interactions with cellular components .

Metabolic Pathways

8-Hydroxy-1-naphthaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it into 8-hydroxy-1-naphthoic acid. This metabolic conversion can influence the compound’s activity and its interactions with other biomolecules. Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, 8-Hydroxy-1-naphthaldehyde is transported and distributed by various mechanisms. It can interact with transport proteins, which facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of 8-Hydroxy-1-naphthaldehyde can significantly affect its activity and function. This compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and affect gene expression .

Eigenschaften

IUPAC Name |

8-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUYQHCPNSUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480326 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35689-26-0 | |

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

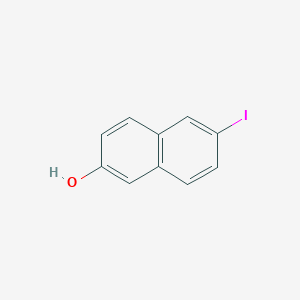

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

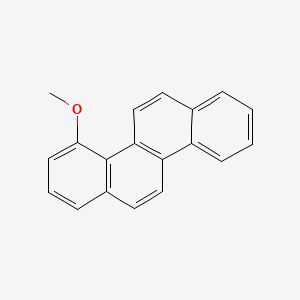

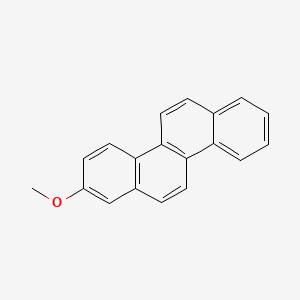

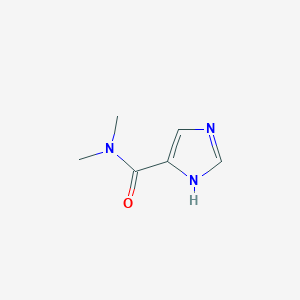

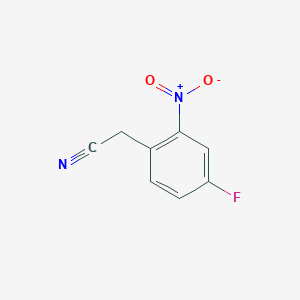

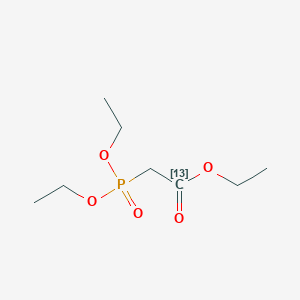

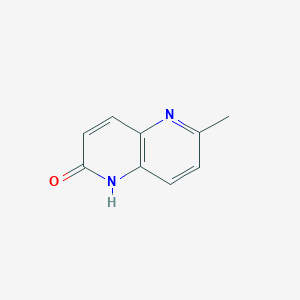

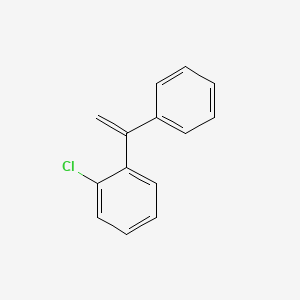

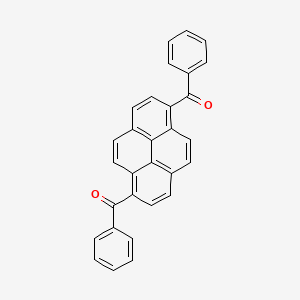

Feasible Synthetic Routes

Q1: What are the key chemical reactions 8-Hydroxy-1-naphthaldehyde is known to undergo?

A1: 8-Hydroxy-1-naphthaldehyde exhibits interesting reactivity with various reagents. Here are some key reactions:

- Oxidation: It readily oxidizes in air to form 8-hydroxy-1-naphthoic acid. []

- Condensation Reactions: It undergoes condensation reactions with hydrazine to yield 1H-benzo[de]cinnoline. [] It can also react with amines, leading to the formation of azomethines or naphthofurans depending on the substituents on the amine. []

Q2: What is the significance of the peri-heterocyclization reaction involving 8-Hydroxy-1-naphthaldehyde?

A2: This reaction provides a synthetic route to naphtho[1,8-bc]pyran derivatives, also known as oxaphenalenes. Some oxaphenalenes, particularly those with a nitro group at the 2-position, have shown potent mutagenic activity in mammal cells. [] Therefore, this reaction pathway is of interest for developing biologically active compounds.

Q3: Are there any spectroscopic studies that provide information about the structure of 8-Hydroxy-1-naphthaldehyde?

A4: Yes, researchers have used Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy to study the products formed when 8-Hydroxy-1-naphthaldehyde reacts with a Fischer base. [, ] This technique helps elucidate the structure of the resulting compounds and provides insights into the reaction mechanism.

Q4: Has computational chemistry been used to study 8-Hydroxy-1-naphthaldehyde?

A5: Yes, theoretical studies have investigated the geometry and intramolecular hydrogen bonding in 8-Hydroxy-1-naphthaldehyde. [] These computational studies provide valuable information about the molecule's three-dimensional structure and how it might influence its interactions with other molecules.

Q5: How is 8-Hydroxy-1-naphthaldehyde typically synthesized?

A6: A dedicated synthesis method for 8-Hydroxy-1-naphthaldehyde has been reported. [] While the specific details of the synthesis are not provided in the abstract, it suggests a standardized procedure is available for obtaining this compound.

Q6: Has any research explored the potential applications of 8-Hydroxy-1-naphthaldehyde derivatives?

A7: While the provided abstracts don't delve into specific applications, the synthesis and study of nitro and bromo derivatives of 8-Hydroxy-1-naphthaldehyde [] suggest ongoing research to explore the properties and potential uses of this compound class.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)